molecular formula C21H28N2O3 B5596162 N-[(4-methoxyphenyl)methyl]-N-(1,2,5-trimethylpiperidin-4-yl)furan-2-carboxamide

N-[(4-methoxyphenyl)methyl]-N-(1,2,5-trimethylpiperidin-4-yl)furan-2-carboxamide

Cat. No.: B5596162
M. Wt: 356.5 g/mol
InChI Key: SUTXCIMFRCHMFF-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-N-(1,2,5-trimethylpiperidin-4-yl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a trimethylpiperidinyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of N-[(4-methoxyphenyl)methyl]-N-(1,2,5-trimethylpiperidin-4-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.

    Coupling Reactions: The final step involves coupling the furan ring with the methoxyphenyl and piperidine moieties using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[(4-methoxyphenyl)methyl]-N-(1,2,5-trimethylpiperidin-4-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be introduced.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-N-(1,2,5-trimethylpiperidin-4-yl)furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-N-(1,2,5-trimethylpiperidin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-[(4-methoxyphenyl)methyl]-N-(1,2,5-trimethylpiperidin-4-yl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N-[(4-methoxyphenyl)methyl]-N-(1,2,5-trimethylpiperidin-4-yl)benzamide: This compound has a benzamide group instead of a furan ring, which may result in different chemical and biological properties.

    N-[(4-methoxyphenyl)methyl]-N-(1,2,5-trimethylpiperidin-4-yl)thiophene-2-carboxamide: This compound has a thiophene ring instead of a furan ring, which may affect its reactivity and biological activity.

    N-[(4-methoxyphenyl)methyl]-N-(1,2,5-trimethylpiperidin-4-yl)pyrrole-2-carboxamide: This compound has a pyrrole ring instead of a furan ring, which may influence its chemical stability and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-(1,2,5-trimethylpiperidin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-15-13-22(3)16(2)12-19(15)23(21(24)20-6-5-11-26-20)14-17-7-9-18(25-4)10-8-17/h5-11,15-16,19H,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTXCIMFRCHMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)N(CC2=CC=C(C=C2)OC)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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